molecular formula C11H16ClOPS2 B13764734 Chloromethylphosphonodithioic acid O-isopropyl S-(p-tolyl) ester CAS No. 5114-37-4

Chloromethylphosphonodithioic acid O-isopropyl S-(p-tolyl) ester

Cat. No.: B13764734
CAS No.: 5114-37-4
M. Wt: 294.8 g/mol
InChI Key: BFPLZFFHPDTDIC-UHFFFAOYSA-N
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Description

Chloromethylphosphonodithioic acid O-isopropyl S-(p-tolyl) ester is a chemical compound with the molecular formula C11H16ClOPS2 and a molecular weight of 294.81 g/mol . This compound is known for its unique chemical structure, which includes a phosphonodithioic acid group, an isopropyl ester, and a p-tolyl ester. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of Chloromethylphosphonodithioic acid O-isopropyl S-(p-tolyl) ester involves several steps. One common method includes the reaction of chloromethylphosphonodithioic acid with isopropyl alcohol and p-tolyl chloride under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Chloromethylphosphonodithioic acid O-isopropyl S-(p-tolyl) ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chloromethylphosphonodithioic acid O-isopropyl S-(p-tolyl) ester is used in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Chloromethylphosphonodithioic acid O-isopropyl S-(p-tolyl) ester can be compared with other similar compounds, such as:

  • Chloromethylphosphonodithioic acid O-ethyl S-(p-tolyl) ester
  • Chloromethylphosphonodithioic acid O-methyl S-(p-tolyl) ester

These compounds share similar chemical structures but differ in the alkyl group attached to the phosphonodithioic acid. The differences in their chemical structures can lead to variations in their chemical properties and reactivity, making each compound unique in its applications .

Properties

5114-37-4

Molecular Formula

C11H16ClOPS2

Molecular Weight

294.8 g/mol

IUPAC Name

chloromethyl-(4-methylphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H16ClOPS2/c1-9(2)13-14(15,8-12)16-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3

InChI Key

BFPLZFFHPDTDIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SP(=S)(CCl)OC(C)C

Origin of Product

United States

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